molecular formula C14H20ClN3 B12216913 2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12216913
M. Wt: 265.78 g/mol
InChI Key: TVLQEMPDFXMVIT-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and phenylethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Phenylethyl Group Introduction: The phenylethyl group is introduced via a nucleophilic substitution reaction using phenylethyl bromide.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A related compound with a similar phenylethyl group.

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-3-17-14(11-12(2)16-17)15-10-9-13-7-5-4-6-8-13;/h4-8,11,15H,3,9-10H2,1-2H3;1H

InChI Key

TVLQEMPDFXMVIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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